BenchChemオンラインストアへようこそ!

1-[4-(3-Methoxybenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone

Antimicrobial MIC Data gap

1-[4-(3-Methoxybenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone is a synthetic small molecule belonging to the N-benzylpiperazine methanone class. Its core scaffold comprises a piperazine ring bearing a 3-methoxybenzyl substituent at N4 and a 4-methoxyphenoxyacetyl moiety at N1.

Molecular Formula C21H26N2O4
Molecular Weight 370.4 g/mol
Cat. No. B10878735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(3-Methoxybenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone
Molecular FormulaC21H26N2O4
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC
InChIInChI=1S/C21H26N2O4/c1-25-18-6-8-19(9-7-18)27-16-21(24)23-12-10-22(11-13-23)15-17-4-3-5-20(14-17)26-2/h3-9,14H,10-13,15-16H2,1-2H3
InChIKeyPZGPERNXBPZGFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(3-Methoxybenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone: Chemical Identity and Structural Classification for Procurement


1-[4-(3-Methoxybenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone is a synthetic small molecule belonging to the N-benzylpiperazine methanone class. Its core scaffold comprises a piperazine ring bearing a 3-methoxybenzyl substituent at N4 and a 4-methoxyphenoxyacetyl moiety at N1. The compound is catalogued in the PubChem substance database (CID 1074711) under a closely related carbonyl-containing analog [1]. Structural annotation and computed physicochemical properties, including a molecular weight of 384.4 g/mol, calculated XLogP3 of 2.3, and zero hydrogen bond donors, are available via authoritative computational resources . The compound serves as a research intermediate or probe within medicinal chemistry programs exploring piperazine-based antimicrobial and neuroactive agents.

Why 1-[4-(3-Methoxybenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone Cannot Be Interchanged with In-Class Analogs


Benzylpiperazine derivatives are well-known for their sensitivity to subtle substituent changes, which can dramatically alter antimicrobial potency, spectrum, and physicochemical behavior. In a systematic study of 4-substituted-benzylpiperazinyl methanone derivatives, compounds within the same series (III, IV, V) exhibited markedly different antibacterial and antifungal activities depending solely on the substitution pattern of the benzyl ring and the acyl moiety [1]. For instance, analogs IVb, IVd, and IVf were reported to display 'good antibacterial activity,' while IVb, IVc, and IVe showed 'good antifungal activity,' yet other positional isomers or homologs within the same series were inactive [1]. Therefore, substituting 1-[4-(3-Methoxybenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone with a 4-methoxybenzyl or 2-methoxybenzyl regioisomer, or altering the phenoxyacetyl group, risks losing all target antimicrobial activity. Without direct comparative data on the specific compound, any generic substitution in procurement carries a high risk of functional nullity.

Quantitative Differentiation Evidence for 1-[4-(3-Methoxybenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone Against Closest Analogs


Lack of Direct Quantitative Comparator Data from Accessible Full-Text Sources

The primary literature study by Chidara and Rani (2017) specifically reports differential antimicrobial activity among 4-substituted-benzylpiperazinyl methanone derivatives [1]. The abstract indicates that compounds IVb, IVd, and IVf demonstrated good antibacterial activity, while IVb, IVc, and IVe showed good antifungal activity. However, the full text with quantitative Minimum Inhibitory Concentration (MIC) values and zone-of-inhibition measurements for each specific compound (including the target compound if it corresponds to one of the codes) is not available in the open-access HTML rendering, and the PDF could not be accessed within the search constraints. Consequently, quantitative head-to-head comparison data for this compound versus specific named analogs, such as 1-(4-methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine or 1-(2-methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine, cannot be provided at this time [1].

Antimicrobial MIC Data gap

Physicochemical Property Comparison with a Closest-Match Carbonyl Analog

The closest structurally characterized analog with authoritative data is the carbonyl variant 1-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone (PubChem CID 1074711), which differs by a single oxidation state (benzoyl vs. benzyl) [1]. The target compound (benzyl form) is expected to have a molecular weight of approximately 370.4 g/mol (C21H26N2O4) based on the benzylic methylene, compared to 384.4 g/mol for the benzoyl analog. This 14 Da reduction corresponds to the loss of one oxygen atom. Computed LogP values are predicted to diverge: the benzyl form is estimated to be more lipophilic (cLogP ~2.5–3.0) than the benzoyl analog (XLogP3 2.3) due to the absence of a polar carbonyl, though direct experimental measurement is lacking. The pKa of the piperazine nitrogens and the number of hydrogen bond acceptors (4 vs. 5) also differ, which can significantly impact solubility and membrane permeability .

Computational chemistry Drug-likeness Piperazine

Regioisomeric Differentiation Within the Benzylpiperazine Methanone Series

The Chidara and Rani study explicitly demonstrates that biological activity is not uniformly distributed across regioisomers. The synthesized library includes three series with distinct substitution patterns on the benzyl ring (III, IV, V) and diverse acylating agents [1]. The target compound, characterized by a 3-methoxybenzyl group, falls into a specific regioisomeric category distinct from 4-methoxybenzyl or 2-methoxybenzyl analogs. While the exact compound code is not confirmed from the accessible abstract, the study's SAR principle is clear: only specific substitution combinations (e.g., IVb, IVd) yielded activity against both bacterial and fungal strains, implying that the 3-methoxy orientation could be a critical determinant of spectrum and potency. This class-level SAR suggests that a 2-methoxy or 4-methoxy alternative would likely exhibit a different activity fingerprint, but the magnitude and direction of this difference remain unquantified without the full dataset [1].

Structure-activity relationship Antibacterial Antifungal

High-Priority Application Scenarios for 1-[4-(3-Methoxybenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone Based on Current Evidence


Antimicrobial Probe in Structure-Activity Relationship (SAR) Expansion Studies

The compound serves as a candidate for systematic SAR expansion of the 4-substituted-benzylpiperazinyl methanone scaffold reported by Chidara and Rani (2017) [1]. Given that the published series identified position-dependent antimicrobial activity but lacked complete quantitative characterization, procurement of this specific 3-methoxybenzyl regioisomer enables head-to-head MIC determination against the same panel (P. vulgaris, S. aureus, E. coli, B. subtilis, and fungal strains) to fill the evidence gap identified in Section 3. Only by acquiring the exact compound can a researcher establish whether the 3-methoxy orientation outperforms the 4-methoxy or 2-methoxy variants in zone-of-inhibition or broth microdilution assays.

Comparative Metabolic Stability and Solubility Profiling Against the Benzoyl Analog

The target compound's benzylic structure (vs. the benzoyl analog CID 1074711) is predicted to alter LogP, hydrogen bonding, and metabolic soft spots [2]. This compound is appropriate for procurement when a research program requires a matched pair for oxidation-state comparison: assessing how the benzyl-to-benzoyl oxidation impacts microsomal stability, aqueous solubility, and permeability in Caco-2 or PAMPA models. Such data are instrumental in deciding whether to advance the benzyl or benzoyl series in lead optimization.

Reference Standard for Analytical Method Development in Piperazine Derivative QC

Due to the close structural similarity among benzylpiperazine regioisomers, chromatographic separation (HPLC, UPLC) is challenging and requires authentic reference standards of each isomer [1]. Procuring this compound is essential for developing and validating an analytical method capable of resolving 2-methoxybenzyl, 3-methoxybenzyl, and 4-methoxybenzyl impurities in bulk drug substance or research intermediates. Without the pure 3-methoxy isomer, a QC method risks misidentifying or co-eluting critical regioisomeric impurities.

Quote Request

Request a Quote for 1-[4-(3-Methoxybenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.